(3-Methyloxetan-3-yl)methanesulfonamide
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Overview
Description
Preparation Methods
The synthesis of (3-Methyloxetan-3-yl)methanesulfonamide typically involves the reaction of 3-methyloxetan-3-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(3-Methyloxetan-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
(3-Methyloxetan-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.
Medicine: While not used directly as a drug, it serves as an intermediate in the synthesis of medicinal compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyloxetan-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
(3-Methyloxetan-3-yl)methanesulfonamide can be compared with other similar compounds such as:
(3-Methyloxetan-3-yl)methanol: This compound is a precursor in the synthesis of this compound and has similar chemical properties.
Methanesulfonamide: A simpler sulfonamide compound that shares some reactivity characteristics but lacks the oxetane ring structure.
N-(3-Methyloxetan-3-yl)methanesulfonamide: A closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific combination of the oxetane ring and sulfonamide group, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
(3-methyloxetan-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-5(2-9-3-5)4-10(6,7)8/h2-4H2,1H3,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWZEZPEDNBZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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